molecular formula C14H22N4O2S B5670792 (1R,6S)-9-methyl-3-(2-methyl-5-methylsulfonylpyrimidin-4-yl)-3,9-diazabicyclo[4.2.1]nonane

(1R,6S)-9-methyl-3-(2-methyl-5-methylsulfonylpyrimidin-4-yl)-3,9-diazabicyclo[4.2.1]nonane

Cat. No.: B5670792
M. Wt: 310.42 g/mol
InChI Key: CYTURCXKBKEQSK-NWDGAFQWSA-N
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Description

(1R,6S)-9-methyl-3-(2-methyl-5-methylsulfonylpyrimidin-4-yl)-3,9-diazabicyclo[421]nonane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-9-methyl-3-(2-methyl-5-methylsulfonylpyrimidin-4-yl)-3,9-diazabicyclo[4.2.1]nonane typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the pyrimidinyl and methylsulfonyl groups. Common reagents used in these steps include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-9-methyl-3-(2-methyl-5-methylsulfonylpyrimidin-4-yl)-3,9-diazabicyclo[4.2.1]nonane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent being introduced or removed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,6S)-9-methyl-3-(2-methyl-5-methylsulfonylpyrimidin-4-yl)-3,9-diazabicyclo[4.2.1]nonane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential as a ligand. It can help in understanding the molecular basis of various biological processes.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical characteristics.

Mechanism of Action

The mechanism by which (1R,6S)-9-methyl-3-(2-methyl-5-methylsulfonylpyrimidin-4-yl)-3,9-diazabicyclo[4.2.1]nonane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,6S)-9-methyl-3-(2-methyl-5-methylsulfonylpyrimidin-4-yl)-3,9-diazabicyclo[4.2.1]nonane apart is its bicyclic structure combined with the pyrimidinyl and methylsulfonyl groups. This unique combination of functional groups and structural features provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,6S)-9-methyl-3-(2-methyl-5-methylsulfonylpyrimidin-4-yl)-3,9-diazabicyclo[4.2.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-10-15-8-13(21(3,19)20)14(16-10)18-7-6-11-4-5-12(9-18)17(11)2/h8,11-12H,4-7,9H2,1-3H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTURCXKBKEQSK-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N2CCC3CCC(C2)N3C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=N1)N2CC[C@@H]3CC[C@H](C2)N3C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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